beta-Neuroprotectin

Vue d'ensemble

Description

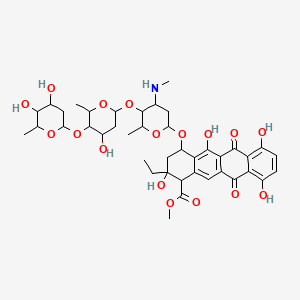

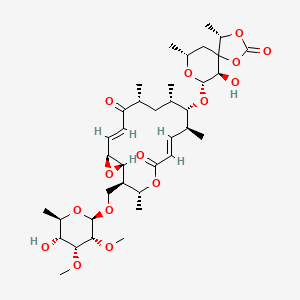

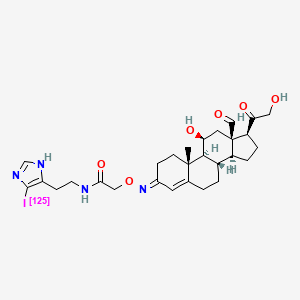

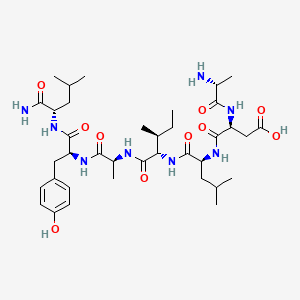

Beta-Neuroprotectin is a peptide sequence with the formula C37H60N8O10 and a molecular weight of 776.92 . It is a (3H)TCP binding inhibitor and provides protection against NMDA mediated neuronal cell death at low concentration .

Synthesis Analysis

Beta-Neuroprotectin is an enzymatic derivative of the omega-3 essential fatty acid docosahexaenoic acid . The formation of Neuroprotectin D1 (NPD1) proceeds via an epoxide . The quantity of unesterified (free) DHA (and arachidonic acid (AA)) in photoreceptors, retinal pigment epithelium (RPE) cells, and the brain is tightly regulated by phospholipase A2 (PLA2), reacylation, and peroxidation .

Molecular Structure Analysis

The molecular structure of beta-Neuroprotectin involves monomers of Aβ 1-42 and Aβ 42-1 which have comparable dimensions, indicative of similar folding properties .

Chemical Reactions Analysis

Beta-Neuroprotectin is metabolized in neural tissues to bioactive mediators . Neuroprotectin D1, a docosatriene synthesized by the lipoxygenase activity, has an anti-inflammatory property . The DHA status in the brain influences not only the PS-dependent signal transduction but also the metabolite formation and expression of pre- and post-synaptic proteins that are downstream of the CREB and affect neurotransmission .

Physical And Chemical Properties Analysis

Beta-Neuroprotectin has a molecular weight of 776.92 and a formula of C37H60N8O10 . The human- and murine-generated bioactive PD1 matched the physical and biological properties of synthetic 10R,17S-dihydroxy-docosa-4Z,7Z,11E,13E,15Z,19Z-hexaenoic acid .

Applications De Recherche Scientifique

Neuroprotection in Alzheimer's Disease

Beta-Neuroprotectin, particularly in the context of Alzheimer's disease, has been the focus of several studies. For example, Kihara et al. (1997) found that nicotinic receptor stimulation, especially alpha7-receptor activation, could protect neurons from degeneration induced by beta-amyloid (Aβ) toxicity, a key factor in Alzheimer's pathology (Kihara et al., 1997). Similarly, Hu et al. (2007) demonstrated that alpha7 nicotinic acetylcholine receptor (nAChR) selective agonists could attenuate Aβ1-42-induced neurite outgrowth reduction, which represents Aβ-mediated neuritic and synaptic toxicity in Alzheimer's disease (Hu et al., 2007).

Protection Against Neuronal Degeneration

Yoles et al. (1999) examined the neuroprotective activity of alpha2-adrenoreceptor agonists in a rat model simulating secondary neuronal degeneration of the optic nerve. Their findings suggest these agonists, unlike timolol, exert neuroprotective effects (Yoles et al., 1999). Zhao et al. (2011) explored Neuroprotectin D1 (NPD1), a mediator derived from docosahexaenoic acid, finding that it potently downregulates inflammatory signaling and amyloidogenic APP cleavage, suggesting potential for rescuing human brain cells in early stages of neurodegenerations (Zhao et al., 2011).

Modulation of Neurotoxicity and Neurodegeneration

Several studies have focused on modulating neurotoxicity and neurodegeneration. Harkany et al. (1999) demonstrated that N-Methyl-D-Aspartate (NMDA) receptor antagonists and radical scavengers can protect neurons against beta-amyloid neurotoxicity, suggesting potential pathways for intervention in neurodegenerative diseases (Harkany et al., 1999). Wood et al. (2003) showed that beta-adrenoceptor antagonists like metipranolol and timolol can act as retinal neuroprotectants, potentially by reducing calcium and sodium influx through channels (Wood et al., 2003).

Orientations Futures

The common features of neurological and ophthalmological neurodegenerations are useful for outlining a path forward that should increase the likelihood of translational success in neuroprotective therapies . A better understanding of endogenous defense against exacerbated ROS and metabolism in nervous cells will aid to design pharmacological antioxidants targeted specifically against oxidative damage induced by ischemic injury .

Propriétés

IUPAC Name |

(3S)-4-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[[(2R)-2-aminopropanoyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H60N8O10/c1-9-20(6)30(45-36(54)26(15-19(4)5)44-35(53)28(17-29(47)48)42-32(50)21(7)38)37(55)40-22(8)33(51)43-27(16-23-10-12-24(46)13-11-23)34(52)41-25(31(39)49)14-18(2)3/h10-13,18-22,25-28,30,46H,9,14-17,38H2,1-8H3,(H2,39,49)(H,40,55)(H,41,52)(H,42,50)(H,43,51)(H,44,53)(H,45,54)(H,47,48)/t20-,21+,22-,25-,26-,27-,28-,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOPCKMOYWNFHCN-ZVTNDOQBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H](C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H60N8O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10155616 | |

| Record name | beta-Neuroprotectin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10155616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

776.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

beta-Neuroprotectin | |

CAS RN |

127634-29-1 | |

| Record name | beta-Neuroprotectin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127634291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Neuroprotectin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10155616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

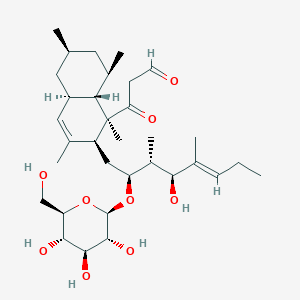

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.